2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Medicinal Chemistry Kinase Inhibitors Triazolopyrimidine Scaffolds

Researchers advancing kinase inhibitor or agrochemical programs require high-purity azide building blocks for reliable CuAAC click chemistry. 2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine addresses this need: • Triazolopyrimidine scaffold for SAR-driven lead optimization. • Azidomethyl handle enables efficient copper-catalyzed alkyne-azide cycloaddition (CuAAC). • Supplied at ≥95% purity for reproducible synthetic outcomes. Ready for immediate global shipment.

Molecular Formula C6H5N7
Molecular Weight 175.15 g/mol
CAS No. 1338494-66-8
Cat. No. B1527138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine
CAS1338494-66-8
Molecular FormulaC6H5N7
Molecular Weight175.15 g/mol
Structural Identifiers
SMILESC1=CN2C(=NC(=N2)CN=[N+]=[N-])N=C1
InChIInChI=1S/C6H5N7/c7-12-9-4-5-10-6-8-2-1-3-13(6)11-5/h1-3H,4H2
InChIKeyMKIZBVKFASNVFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine – Core Properties & Class Overview


2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1338494-66-8) is a heterocyclic building block with the molecular formula C6H5N7, featuring a [1,2,4]triazolo[1,5-a]pyrimidine scaffold substituted at the 2-position with an azidomethyl group (-CH2N3) [1]. Its calculated molecular weight is 175.15 g/mol, and it is typically supplied as a research-grade chemical [2]. This compound belongs to the broader class of 1,2,4-triazolo[1,5-a]pyrimidines, a privileged scaffold in medicinal and agrochemical discovery [3]. The presence of the azide functional group positions it as a versatile intermediate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and other synthetic transformations [4].

Generic Substitution Failure for 2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine


The triazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug and agrochemical discovery, with distinct electronic and steric properties that govern target binding and reactivity [1]. Even minor substitutions on the triazole or pyrimidine rings can profoundly alter potency, selectivity, and pharmacokinetic profiles [2]. The azidomethyl group at the 2-position provides a unique handle for click chemistry conjugation, enabling the rapid assembly of molecular libraries with precise spatial orientation. Simply replacing this compound with a generic 'azidomethyl heterocycle'—such as an azidomethyl pyridine or azidomethyl quinoline—ignores the established scaffold-specific structure-activity relationships (SAR) that are the foundation of lead optimization programs in the pharmaceutical and agrochemical industries [3].

Evidence Guide for 2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine Selection


Scaffold Recognition in Kinase Inhibition

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a well-validated pharmacophore for kinase inhibition, particularly against JAK2 and ENPP1, where specific substitution patterns on the triazole and pyrimidine rings dictate selectivity and potency [1]. In contrast, azidomethyl-substituted pyridines or quinolines lack this specific kinase-binding geometry, leading to reduced or abolished target engagement [2]. The presence of the azidomethyl group at the 2-position allows for targeted bioconjugation via click chemistry, a feature not available in simple triazolopyrimidines lacking a reactive handle [3].

Medicinal Chemistry Kinase Inhibitors Triazolopyrimidine Scaffolds

Purity and Quality Assurance

Vendor-supplied 2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine is provided with a minimum purity specification of 95% . This level of purity is essential for reproducible synthetic outcomes, particularly in click chemistry reactions where impurities can inhibit copper catalysts or lead to side products [1]. In contrast, lower-purity or undefined-grade alternatives may introduce variability in reaction yields and complicate purification, increasing overall project costs .

Chemical Purity Quality Control Reproducible Synthesis

Computed Drug-like Properties

2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine exhibits favorable computed drug-like properties: a topological polar surface area (TPSA) of 55 Ų [1], a calculated LogP (XLogP3-AA) of 1 [2], zero hydrogen bond donors, and five hydrogen bond acceptors [3]. These values fall within the optimal ranges for oral bioavailability (e.g., TPSA < 140 Ų, LogP < 5) and suggest good membrane permeability [4]. In comparison, many alternative azidomethyl heterocycles (e.g., those with additional fused rings or polar substituents) may exceed these thresholds, potentially leading to poor absorption or off-target effects [5].

Drug-likeness Physicochemical Properties ADME Prediction

Application Scenarios for 2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine


Kinase Inhibitor Lead Optimization

Medicinal chemistry teams developing kinase inhibitors can utilize 2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine as a core scaffold for structure-activity relationship (SAR) studies. The azidomethyl handle allows for rapid diversification via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate focused libraries of triazolopyrimidine-based kinase inhibitors [1]. This approach is particularly valuable for optimizing potency and selectivity against JAK2, ENPP1, and other clinically relevant kinases [2].

Agrochemical Intermediate Derivatization

In agrochemical discovery, the triazolopyrimidine core is a recognized pharmacophore for herbicides and fungicides. The azidomethyl group enables late-stage functionalization to fine-tune physicochemical properties and biological activity [3]. This compound can serve as a versatile intermediate for the synthesis of crop protection agents, following established Tisler cyclization strategies [4].

Click Chemistry Bioconjugation & Probe Synthesis

The terminal azide group makes 2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine an ideal partner for strain-promoted or copper-catalyzed click reactions with alkynes. This is highly relevant for constructing bioconjugates, fluorescent probes, and targeted delivery systems [5]. The triazolopyrimidine scaffold can serve as a stable, drug-like linker or reporter group in these applications.

Quality-Controlled Synthesis and Scale-Up

For synthetic chemistry groups requiring a reliable building block, the availability of 2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine at a minimum purity of 95% ensures consistent reaction outcomes . This level of quality control is essential for reproducible multistep syntheses and for meeting the rigorous specifications of pharmaceutical and agrochemical process development .

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